molecular formula C6H10N4O3 B13872799 3-(2-methoxyethylamino)-1H-1,2,4-triazole-5-carboxylic acid

3-(2-methoxyethylamino)-1H-1,2,4-triazole-5-carboxylic acid

Cat. No.: B13872799
M. Wt: 186.17 g/mol
InChI Key: RCHXBEMEQDHQOW-UHFFFAOYSA-N
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Description

3-(2-Methoxyethylamino)-1H-1,2,4-triazole-5-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethylamino)-1H-1,2,4-triazole-5-carboxylic acid typically involves the reaction of 1H-1,2,4-triazole-5-carboxylic acid with 2-methoxyethylamine. The reaction is usually carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethylamino)-1H-1,2,4-triazole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(2-Methoxyethylamino)-1H-1,2,4-triazole-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-(2-methoxyethylamino)-1H-1,2,4-triazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(2-methoxyethylamino)-1H-1,2,4-triazole-5-carboxylic acid include other triazole derivatives such as:

  • 1H-1,2,4-Triazole-3-carboxylic acid
  • 3-Amino-1H-1,2,4-triazole-5-carboxylic acid
  • 3-(2-Hydroxyethylamino)-1H-1,2,4-triazole-5-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the 2-methoxyethylamino group, in particular, may enhance its solubility, stability, and reactivity compared to other triazole derivatives.

Properties

Molecular Formula

C6H10N4O3

Molecular Weight

186.17 g/mol

IUPAC Name

3-(2-methoxyethylamino)-1H-1,2,4-triazole-5-carboxylic acid

InChI

InChI=1S/C6H10N4O3/c1-13-3-2-7-6-8-4(5(11)12)9-10-6/h2-3H2,1H3,(H,11,12)(H2,7,8,9,10)

InChI Key

RCHXBEMEQDHQOW-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=NNC(=N1)C(=O)O

Origin of Product

United States

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